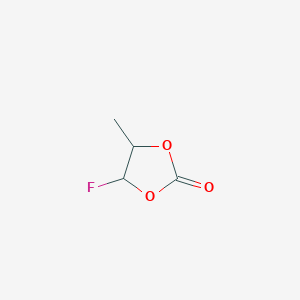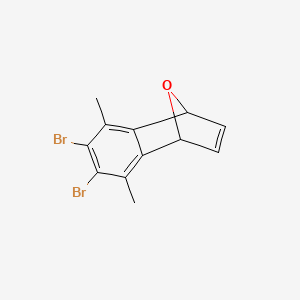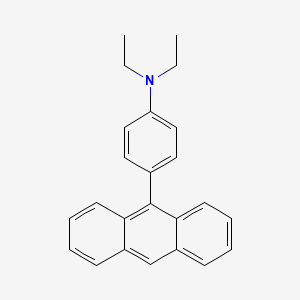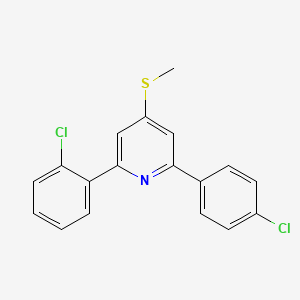
Tris(N,N,N-triethylethanaminium) phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(N,N,N-triethylethanaminium) phosphite is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its reactivity and stability. The compound is characterized by the presence of three N,N,N-triethylethanaminium groups attached to a phosphite core.
Métodos De Preparación
The synthesis of Tris(N,N,N-triethylethanaminium) phosphite typically involves the reaction of phosphorous trichloride with N,N,N-triethylethanaminium chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Análisis De Reacciones Químicas
Tris(N,N,N-triethylethanaminium) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: It can be reduced to form phosphines.
Substitution: The N,N,N-triethylethanaminium groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tris(N,N,N-triethylethanaminium) phosphite is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, as a stabilizer in plastics, and in the manufacture of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Tris(N,N,N-triethylethanaminium) phosphite involves its interaction with molecular targets through its phosphite core. The compound can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical pathways. Its effects are mediated through the formation of stable complexes with target molecules, which can alter their reactivity and function.
Comparación Con Compuestos Similares
Tris(N,N,N-triethylethanaminium) phosphite can be compared with other similar compounds such as:
Gallamine Triethiodide: Known for its use as a muscle relaxant and its interaction with muscarinic receptors.
Tris(N,N-tetramethylene)phosphoric acid triamide: Used in organic synthesis and as a polymer additive.
Tris(trimethylsilyl) phosphite: Effective as an electrolyte additive in lithium-ion batteries.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in different fields.
Propiedades
| 113824-91-2 | |
Fórmula molecular |
C24H60N3O3P |
Peso molecular |
469.7 g/mol |
Nombre IUPAC |
tetraethylazanium;phosphite |
InChI |
InChI=1S/3C8H20N.O3P/c3*1-5-9(6-2,7-3)8-4;1-4(2)3/h3*5-8H2,1-4H3;/q3*+1;-3 |
Clave InChI |
JPUZKQVZZWIKNV-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.[O-]P([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)

![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)




